2-Nitrophenyl 3-piperidinyl ether hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

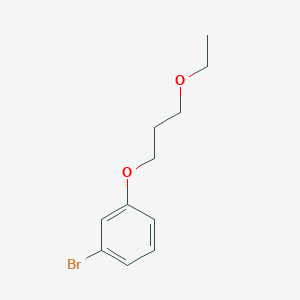

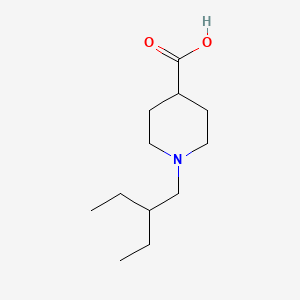

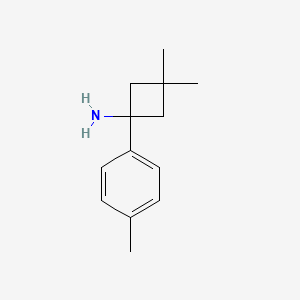

The molecular formula of 2-Nitrophenyl 3-piperidinyl ether hydrochloride is C₁₁H₁₅ClN₂O₃ . The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .Physical and Chemical Properties Analysis

The compound has a molecular weight of 258.7 . It’s important to note that the physical and chemical properties of a substance can greatly influence its behavior in the environment and its potential health effects.Aplicaciones Científicas De Investigación

Environmental Degradation Studies

- Degradation by Lignin-degrading Basidiomycete : A study by Hiratsuka, Wariishi, and Tanaka (2001) explored the degradation of diphenyl ether herbicides by the white-rot basidiomycete Coriolus versicolor. The fungus was found to metabolize chloronitrofen and nitrofen, which are related to the broad class of diphenyl ether herbicides, indicating potential for environmental bioremediation applications. The degradation process involved hydroxylation, oxidative dechlorination, reductive dechlorination, and nitro-reduction, highlighting a complex metabolic pathway for breaking down persistent aromatic compounds (Hiratsuka, Wariishi, & Tanaka, 2001).

Analytical Chemistry Applications

- Ion Transfer Energies Study : Wilke and Zerihun (2001) conducted research on the standard Gibbs energies of ion transfer across the water ∣ 2-nitrophenyl octyl ether interface. Their work, employing steady-state cyclic voltammetry, provides valuable insights into the behavior of ions at the interface of water and nitrophenyl ether-based organic phases. This research can inform the development of new analytical techniques for studying ion transfer processes (Wilke & Zerihun, 2001).

Materials Science

- Micro-phase Separation in Anion-exchange Membranes : Du, Zhang, Yuan, and Wang (2021) investigated constructing micro-phase separation structures to enhance the performance of anion-exchange membranes based on poly(aryl piperidinium) cross-linked membranes. Their research aimed to improve the alkaline stability and ionic conductivity of anion exchange membranes (AEMs), which are critical for energy conversion applications. The introduction of a crosslinking strategy that does not compromise ion exchange capacity marks a significant advancement in the field (Du, Zhang, Yuan, & Wang, 2021).

Pesticide Metabolism

- Metabolism by Dioxin-degrading Bacteria : A study by Keum, Lee, and Kim (2008) reported on the metabolism of nitrodiphenyl ether herbicides by the dioxin-degrading bacterium Sphingomonas wittichii RW1. This bacterium exhibited broad substrate specificity and potent metabolic activity against diphenyl ether herbicides, suggesting its utility in bioremediation efforts to mitigate environmental contamination by these pesticides. The research identified specific metabolic pathways, including the reduction and N-acetylation of nitro groups followed by ether bond cleavage (Keum, Lee, & Kim, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9;/h1-2,5-6,9,12H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMYQRYGNQWHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)